molecular formula C16H16N2O B11344845 2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11344845
M. Wt: 252.31 g/mol
InChI Key: WFEUQUKJXFYDOO-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in drug discovery. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methyl-1H-benzimidazole with 2,3-dimethylphenoxy methyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-11-6-5-9-15(12(11)2)19-10-16-17-13-7-3-4-8-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

WFEUQUKJXFYDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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